PD0166285
CAS No.: 185039-89-8
Cat. No.: VC0548340
Molecular Formula: C26H27Cl2N5O2
Molecular Weight: 512.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 185039-89-8 |
---|---|
Molecular Formula | C26H27Cl2N5O2 |
Molecular Weight | 512.4 g/mol |
IUPAC Name | 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31) |
Standard InChI Key | IFPPYSWJNWHOLQ-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
Appearance | Solid powder |
Chemical and Pharmacological Profile of PD0166285
Structural Characteristics and Physicochemical Properties
PD0166285 (C26H27Cl2N5O2; molecular weight 512.43 g/mol) features a pyridopyrimidine core substituted with dichlorophenyl and ethoxy-morpholino groups (Figure 1). Its canonical SMILES string (O=C1N(C)C2=NC(NC3=CC=C(OCCN(CC)CC)C=C3)=NC=C2C=C1C4=C(Cl)C=CC=C4Cl) reflects this unique architecture, which enables simultaneous binding to Wee1 and PKMYT1 kinase domains .
Table 1: Key physicochemical properties of PD0166285
Property | Value |
---|---|
Solubility (DMSO) | 65 mg/mL (126.85 mM) |
IC50 (Wee1) | 24 nM |
IC50 (PKMYT1) | 72 nM |
IC50 (Chk1) | 3.433 μM |
Plasma Protein Binding | Predicted >90% (structural analogs) |
The compound demonstrates favorable solubility in DMSO, facilitating in vitro experimentation, though its pharmacokinetic profile in vivo remains less characterized .
Target Selectivity and Inhibition Kinetics
PD0166285 exhibits a unique dual-inhibition profile among Wee1-targeted agents:
Table 2: Kinase inhibition profile of PD0166285
Target | IC50 (nM) | Selectivity Over Chk1 |
---|---|---|
Wee1 | 24 | 143-fold |
PKMYT1 | 72 | 47-fold |
Chk1 | 3433 | - |
This selectivity enables specific G2/M checkpoint abrogation without significant interference with homologous recombination repair mediated by Chk1 . Kinetic studies reveal non-competitive inhibition of Wee1 with a Ki of 18 nM, suggesting strong target engagement at sub-100 nM concentrations .
Mechanism of Action: Cell Cycle Modulation and DNA Damage Response
G2/M Checkpoint Abrogation
PD0166285 exerts its primary anticancer effect through dual inhibition of Wee1 and PKMYT1, kinases responsible for phosphorylating CDK1 at Tyr-15 and Thr-14 residues:
In TP53-mutant cells lacking functional G1/S checkpoint control, PD0166285 treatment (400-800 nM) reduces phospho-CDK1 levels by 60-80% within 4 hours, forcing premature transition from G2 to mitosis . This effect is particularly pronounced in radiation-exposed cells, where PD0166285 decreases irradiation-induced Cdc2 phosphorylation by 90% across seven cancer cell lines .
Induction of Mitotic Catastrophe
The compound triggers mitotic catastrophe through two complementary mechanisms:
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Microtubule Destabilization: 24-hour treatment with 0.5 μM PD0166285 reduces β-tubulin polymerization by 40% in B16 melanoma cells, creating aberrant mitotic spindles .
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Cyclin D Suppression: PD0166285 downregulates cyclin D1/D3 expression by 50-70% within 6 hours, disrupting G1/S progression in surviving cells .
These effects synergize to produce a 3.2-fold increase in γ-H2AX foci (DNA damage markers) compared to Wee1 inhibition alone .
Therapeutic Applications in TP53-Mutant Cancers
Lung Squamous Cell Carcinoma (LUSC)
In TP53-mutant LUSC models (NCI-H226, NCI-H520):
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Monotherapy: 400 nM PD0166285 reduces colony formation by 75-80% (p<0.001 vs control) .
-
Cisplatin Combination:
Table 3: PD0166285 efficacy in LUSC cell lines
Cell Line | TP53 Status | PD IC50 (nM) | Cisplatin IC50 (μM) | Combination Index |
---|---|---|---|---|
NCI-H226 | Mutant | 641 | 1.520 | 0.32 |
NCI-H520 | Mutant | 704 | 2.135 | 0.41 |
Calu1 | Mutant | 1204 | 2.579 | 0.56 |
Esophageal Squamous Cell Carcinoma (ESCC)
In TP53-mutant ESCC models (KYSE150, TE1):
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Radiation sensitization: Survival fraction decreases from 0.45 to 0.12 at 2 Gy (p<0.01)
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In vivo tumor growth inhibition: 68% reduction vs control (p=0.004)
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γ-H2AX upregulation: 4.1-fold increase post-combination therapy .
Melanoma and Other Solid Tumors
B16 melanoma cells show:
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G1 arrest (67% → 86% in 4 hours) at 0.5 μM
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Complete loss of G2/M population (17% → 2%)
Combination Therapy Strategies
With DNA-Damaging Agents
Cisplatin Synergy:
-
400 nM PD0166285 + 1 μM cisplatin increases apoptosis from 15% to 45% in LUSC
-
SOCS3 downregulation (2.5-fold) enhances Stat1-mediated death signaling .
Radiation Potentiation:
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Dose modification factor (DMF) of 1.23 at 2 Gy
With Targeted Therapies
Preclinical data suggest synergy with:
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PARP inhibitors (1.8-fold increase in DNA damage)
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ATR inhibitors (complete cell cycle arrest abrogation)
Future Directions and Clinical Translation
Key development challenges include:
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Biomarker Identification: TP53 mutation status and Wee1/PKMYT1 expression levels as predictive biomarkers
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Dosing Optimization: Intermittent vs continuous dosing to balance efficacy and toxicity
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Novel Formulations: Nanoparticle delivery to overcome P-gp mediated resistance
Ongoing research explores PD0166285 analogs with improved pharmacokinetics, including a 2-methoxy derivative showing 5-fold increased oral bioavailability in murine models.
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